molecular formula C9H5BrN2O3 B13345970 5-(5-Bromo-2-pyridyl)isoxazole-3-carboxylic Acid

5-(5-Bromo-2-pyridyl)isoxazole-3-carboxylic Acid

Cat. No.: B13345970
M. Wt: 269.05 g/mol
InChI Key: SBEWZDAXTIBOMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-Bromopyridin-2-yl)isoxazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C9H5BrN2O3 and a molecular weight of 269.05 g/mol . This compound is characterized by the presence of a bromopyridine moiety attached to an isoxazole ring, which is further substituted with a carboxylic acid group. It is primarily used in research settings and is not intended for human use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromopyridin-2-yl)isoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of metal-free catalysts to promote the formation of the isoxazole ring . The reaction conditions often involve moderate temperatures and the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions. The process ensures high purity and consistency, which is crucial for research applications .

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromopyridin-2-yl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while cycloaddition reactions can produce a range of isoxazole derivatives .

Scientific Research Applications

5-(5-Bromopyridin-2-yl)isoxazole-3-carboxylic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(5-Bromopyridin-2-yl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The bromopyridine moiety can engage in halogen bonding, while the isoxazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Bromopyridin-2-yl)isoxazole-3-carboxylic acid is unique due to its specific combination of a bromopyridine moiety and an isoxazole ring with a carboxylic acid group. This unique structure allows it to participate in a variety of chemical reactions and exhibit distinct biological activities compared to other similar compounds .

Properties

Molecular Formula

C9H5BrN2O3

Molecular Weight

269.05 g/mol

IUPAC Name

5-(5-bromopyridin-2-yl)-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C9H5BrN2O3/c10-5-1-2-6(11-4-5)8-3-7(9(13)14)12-15-8/h1-4H,(H,13,14)

InChI Key

SBEWZDAXTIBOMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)C2=CC(=NO2)C(=O)O

Origin of Product

United States

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